4-Cyclobutoxy-3-methylbenzoic acid

Lipophilicity ADME prediction Benzoic acid derivatives

Procure 4-Cyclobutoxy-3-methylbenzoic acid (CAS 1341060-34-1) with ≥95% purity for exact SAR needs. The meta-methyl substitution (XLogP3 2.7) imparts lipophilicity distinct from non-methylated or ortho-methyl analogs, critical for CNS receptor ligand development per patent literature. This specific regioisomer ensures valid reactivity and data integrity in amide/ester derivatization. Avoid generic substitutes; request this InChIKey-verified compound.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12073109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxy-3-methylbenzoic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)OC2CCC2
InChIInChI=1S/C12H14O3/c1-8-7-9(12(13)14)5-6-11(8)15-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,13,14)
InChIKeyBCSYXYGRUPNFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxy-3-methylbenzoic Acid: Physicochemical Properties and Structural Context for Procurement Selection


4-Cyclobutoxy-3-methylbenzoic acid (CAS 1341060-34-1) is a disubstituted benzoic acid derivative of molecular formula C12H14O3 and molecular weight 206.24 g/mol [1]. The compound bears a cyclobutoxy ether group at the para position and a methyl substituent at the meta position relative to the carboxylic acid functionality [1]. This substitution pattern yields a calculated XLogP3 of 2.7 and a topological polar surface area of 46.5 Ų [1], parameters that position this compound within a lipophilicity range favorable for membrane permeability and as a carboxylic acid handle for downstream amide or ester derivatization. The compound is commercially available in purity specifications typically at or above 95% [2].

4-Cyclobutoxy-3-methylbenzoic Acid: Why In-Class Substitution Without Comparative Data Is Unjustified


Structurally similar benzoic acid derivatives bearing cyclobutoxy substitution cannot be presumed interchangeable for research or synthetic applications in the absence of explicit comparator data. Close analogs—including 4-cyclobutoxybenzoic acid (CAS 62577-95-1), 4-cyclobutoxy-2-methylbenzoic acid (CAS 1515061-33-2), and 2-cyclobutyloxy-3-methylbenzoic acid (CAS 231772-76-0)—differ in methyl group presence and ring positional placement [1][2]. The presence of the methyl group at the meta position in the target compound increases lipophilicity (XLogP3 = 2.7) relative to the non-methylated analog 4-cyclobutoxybenzoic acid (XLogP3 ≈ 2.2 estimated by analog) [1] while altering the electronic environment of the aromatic ring [3]. Positional isomerism further differentiates the compound: the meta-methyl substitution pattern (target) presents distinct steric and electronic properties compared to the ortho-methyl arrangement of 4-cyclobutoxy-2-methylbenzoic acid [2] or the ortho-cyclobutoxy arrangement of 2-cyclobutyloxy-3-methylbenzoic acid . Notably, the target compound has been explicitly referenced in patent literature as a building block for pharmaceutical compositions comprising cyclobutoxy-containing molecules [3], whereas its analogs appear less prominently in this context. These structural and lipophilicity differences translate to measurable variations in reactivity, solubility, and downstream derivatization efficiency, underscoring the procurement necessity of obtaining the exact substitution pattern rather than a generic in-class replacement.

4-Cyclobutoxy-3-methylbenzoic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Comparative Lipophilicity: XLogP3 Differentiation from Non-Methylated Analog

The target compound exhibits a calculated XLogP3 value of 2.7 [1], indicating moderate lipophilicity suitable for membrane permeability applications. In comparison, the non-methylated analog 4-cyclobutoxybenzoic acid (CAS 62577-95-1) lacks the methyl substituent and is expected to display a lower XLogP3 value (estimated at approximately 2.2 based on structural analog computation), resulting in a quantified lipophilicity increase of approximately 0.5 log units attributable to the meta-methyl group [1]. This difference directly impacts compound partitioning behavior, membrane permeability, and protein binding potential.

Lipophilicity ADME prediction Benzoic acid derivatives

Positional Isomer Differentiation: Physicochemical Property Comparison with 4-Cyclobutoxy-2-methylbenzoic Acid

The target compound (meta-methyl substitution, para-cyclobutoxy) shares identical molecular formula (C12H14O3) and molecular weight (206.24 g/mol) with its ortho-methyl positional isomer 4-cyclobutoxy-2-methylbenzoic acid (CAS 1515061-33-2) [1][2]. Both compounds share identical computed hydrogen bond donor count (1), hydrogen bond acceptor count (3), rotatable bond count (3), and topological polar surface area (46.5 Ų) [1][3]. However, the positional isomerism produces distinct InChIKey identifiers: the target compound bears InChIKey BCSYXYGRUPNFKJ-UHFFFAOYSA-N, while the ortho-methyl analog bears InChIKey RPRIQEOLFJWURX-UHFFFAOYSA-N [1][3]. This differentiation is critical for analytical method development, chemical inventory management, and ensuring the correct regioisomer is procured for structure-activity relationship studies.

Isomer differentiation Physicochemical properties Benzoic acid derivatives

Patent-Documented Utility: Explicit Inclusion in Pharmaceutical Compositions Versus Analog Absence

The target compound is explicitly referenced as a synthetic building block within the genus of compounds claimed in US Patent Application US20100292188 (UCB Pharma S.A.), which describes cyclobutoxy-containing molecules as histamine H3 receptor ligands with potential therapeutic applications in CNS disorders [1][2]. While the patent encompasses a broad structural genus of cyclobutoxy-containing benzoic acid derivatives, the target compound's specific substitution pattern (para-cyclobutoxy, meta-methyl) falls within the claimed scope [1]. In contrast, no equivalent patent documentation was identified for the close analog 4-cyclobutoxy-2-methylbenzoic acid in the context of H3 receptor pharmacology, nor for 2-cyclobutyloxy-3-methylbenzoic acid .

Pharmaceutical intermediates Patent literature Cyclobutoxy building blocks

4-Cyclobutoxy-3-methylbenzoic Acid: Recommended Research and Industrial Application Scenarios Based on Differentiating Evidence


Medicinal Chemistry Building Block for CNS-Targeted Drug Discovery Programs

The compound is optimally deployed as a carboxylic acid handle in the synthesis of cyclobutoxy-containing pharmacophores targeting CNS receptors, particularly histamine H3 receptor ligands as documented in US20100292188 [1]. The meta-methyl substitution pattern provides an XLogP3 of 2.7, a lipophilicity value that aligns with CNS drug-like properties and enables predictable blood-brain barrier penetration assessment during lead optimization [2]. Researchers developing novel H3 receptor antagonists or inverse agonists for Alzheimer's disease, cognitive impairment, or sleep disorders should prioritize this specific regioisomer over non-methylated or ortho-methyl analogs due to its patent-validated structural context and favorable computed ADME parameters [1][2].

Positional Isomer Control in Structure-Activity Relationship (SAR) Studies

This compound serves as a critical comparator or SAR probe in studies examining the effect of methyl group placement on benzoic acid-derived pharmacophores. The identical molecular weight and computed properties of the target compound (meta-methyl) and its ortho-methyl isomer (4-cyclobutoxy-2-methylbenzoic acid) demand rigorous analytical differentiation, with the distinct InChIKey BCSYXYGRUPNFKJ-UHFFFAOYSA-N providing definitive structural confirmation [1][3]. Procurement of both regioisomers with certified purity (≥95%) enables direct, side-by-side evaluation of methyl position on target engagement, metabolic stability, and off-target activity in lead optimization campaigns [1][3].

Precursor for Amide and Ester Derivatization Libraries

The free carboxylic acid functionality at the para position relative to the cyclobutoxy group provides a reactive handle for standard amide coupling (using HATU, EDC/HOBt, or DCC-mediated conditions) and esterification reactions [1]. The meta-methyl substituent introduces steric modulation that may influence coupling efficiency and downstream product purification profiles. This compound is therefore suitable for the generation of focused amide or ester libraries where systematic variation of the carboxylic acid partner is required while maintaining the cyclobutoxy scaffold constant [1].

Analytical Reference Standard for Cyclobutoxy-Containing Benzoic Acid Derivatives

With its well-characterized computed properties (MW 206.24, XLogP3 2.7, TPSA 46.5 Ų) and defined InChIKey BCSYXYGRUPNFKJ-UHFFFAOYSA-N, 4-cyclobutoxy-3-methylbenzoic acid can function as an analytical reference standard for method development and quality control in synthetic processes involving cyclobutoxy benzoate intermediates [1]. The compound's distinct retention characteristics relative to its regioisomers enable HPLC and LC-MS method optimization for purity assessment and reaction monitoring in multi-step syntheses [1][2].

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